![molecular formula C20H16F2N4O3S B2366473 (Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 897481-86-6](/img/structure/B2366473.png)

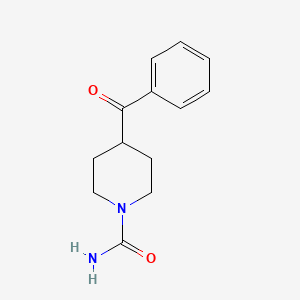

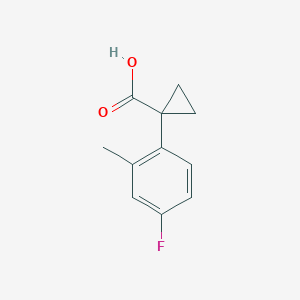

(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Thiazole compounds are known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions . Piperazine rings can act as bidentate ligands in coordination chemistry . The nitro group in the nitrophenyl group can be reduced to an amino group in the presence of a reducing agent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups. Generally, the presence of the nitro group could make the compound more reactive and potentially explosive .Scientific Research Applications

Biological Activities of Derivatives

- Antimicrobial Activity: The synthesis of norfloxacin derivatives, including compounds with structures similar to the queried chemical, exhibited significant antimicrobial activities (Menteşe et al., 2013).

- Antiviral and Antimicrobial Activities: Urea and thiourea derivatives of piperazine, including structures resembling the query compound, showed promising antiviral activities against Tobacco mosaic virus and potent antimicrobial activity (Reddy et al., 2013).

Synthesis and Characterization

- Synthetic Methodologies: Innovative synthetic routes to create compounds with structural similarities have been explored, offering insights into potential methods for creating similar compounds (Ahmed et al., 2017).

Antidepressant and Anti-Inflammatory Potential

- Dual Antidepressant Drugs: Compounds derived from similar structures were evaluated for their potential as dual antidepressant drugs, showing promising results in in vitro assays (Silanes et al., 2004).

- Anti-Inflammatory Activity: Certain derivatives demonstrated significant in vitro and in vivo anti-inflammatory activities, suggesting potential therapeutic applications (Ahmed et al., 2017).

Anticancer Evaluation

- Anticancer Potential: Studies on polyfunctional substituted 1,3-thiazoles, which include structural elements similar to the query, have shown notable anticancer activity across various cancer cell lines (Turov, 2020).

Additional Applications

- Antibacterial and Antifungal Activities: Novel fluoro substituted compounds, including structures related to the query, have been shown to possess significant antimicrobial activities (Jagtap et al., 2010).

properties

IUPAC Name |

(Z)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O3S/c21-14-11-16(22)19-17(12-14)30-20(23-19)25-9-7-24(8-10-25)18(27)6-3-13-1-4-15(5-2-13)26(28)29/h1-6,11-12H,7-10H2/b6-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVOBMOEQKNPIL-UTCJRWHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)

![1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol](/img/structure/B2366407.png)

![(Z)-2-methyl-3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2366408.png)

![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)